![molecular formula C30H50O B1671676 Glutinol CAS No. 545-24-4](/img/structure/B1671676.png)
Glutinol
Overview
Description
Glutinol is a triterpenoid compound . It has a molecular formula of C30H50O, an average mass of 426.717 Da, and a monoisotopic mass of 426.386169 Da .
Synthesis Analysis
This compound synthase (EC 5.4.99.49) is an enzyme that catalyzes the formation of this compound . This enzyme is found in Kalanchoe daigremontiana and also produces traces of other triterpenoids .Molecular Structure Analysis
The molecular structure of this compound consists of 85 bonds, including 35 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol . The molecular docking results showed that as compared to other selected genes, CYP19A1 showed significant interaction with this compound, with a binding energy of −10.1795 kJ/mol .Chemical Reactions Analysis
Network pharmacology was used to investigate this compound’s mechanism of action . The BindingDB Database was utilized to discover probable this compound target genes after ADMET analysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.730 and an elemental analysis of C, 84.44; H, 11.81; O, 3.75 . The ADMET analysis of this compound indicates that it possesses all drug likeness properties .Scientific Research Applications
1. Network Pharmacology and Molecular Docking
Glutinol, a triterpenoid compound, exhibits significant biological activity and drug utilization potential. A study utilized network pharmacology and molecular docking to explore its pharmacological network, revealing this compound's involvement in various proteins and pathways related to carcinogenesis, diabetes, and inflammatory responses. This research highlights this compound's broad pharmacological applications and its potential in drug development (Alzarea et al., 2022).
2. Anticancer Effects
Research on OVACAR3 human ovarian cancer cells demonstrated that this compound has significant growth-inhibitory effects, with an interestingly lower cytotoxic impact on normal cells. This compound induced G2/M phase arrest and deactivated the PI3K/AKT signaling pathway in ovarian cancer cells, suggesting its potential benefit in treating ovarian cancer (Chen & Li, 2022).
3. Bioactive Phenolic Compounds
A study on the medicinal lichen Usnea longissima isolated natural products including this compound. It was found to possess potent anti-inflammatory activity, indicating its therapeutic potential in natural product-based medicine (Choudhary et al., 2005).
4. Analgesic Properties
This compound, isolated from Sebastiania schottiana roots, exhibited marked analgesic action in models of inflammatory pain, significantly more effective than aspirin and paracetamol. This supports the traditional use of S. schottiana for urinary problems and highlights this compound's role in pain management (Gaertner et al., 1999).
Mechanism of Action
Target of Action
Glutinol, a triterpenoid compound, has been found to interact with a wide range of proteins . A total of 32 target genes were discovered in a study . These target genes are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response .
Mode of Action
It is known that this compound interacts with its targets, leading to changes in various biological processes . Molecular docking studies have been performed to understand the interaction of this compound with its targets .
Biochemical Pathways
This compound operates on a wide range of proteins and pathways . The affected pathways are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response
Pharmacokinetics
It is known that this compound has good biological activity and drug utilization .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with a wide range of proteins and pathways . It has been found to have significant anti-inflammatory potential . Moreover, this compound displayed significant anti-cancer effect against human ovarian cancer cells by altering the PI3AKT signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as diet, lifestyle, and environmental pollution can impact the effectiveness of the compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSACQSILLSUII-ISSAZSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202902 | |
Record name | D:B-Friedoolean-5-en-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
545-24-4 | |
Record name | Glutinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D:B-Friedoolean-5-en-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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